molecular formula C11H14Cl2N2 B6147504 1-(3,4-dichlorophenyl)-1,4-diazepane CAS No. 1249074-58-5

1-(3,4-dichlorophenyl)-1,4-diazepane

Cat. No. B6147504
CAS RN: 1249074-58-5
M. Wt: 245.1
InChI Key:
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Description

1-(3,4-Dichlorophenyl)-1,4-diazepane, also known as 1,4-dichloro-2,5-diphenyl-1,4-diazepane, is a heterocyclic compound containing two aromatic rings and two nitrogen atoms. It is a white crystalline solid with a molar mass of 310.1 g/mol and a melting point of 215 °C. 1-(3,4-Dichlorophenyl)-1,4-diazepane is a synthetic compound used in scientific research for a variety of applications, such as biochemical studies, drug development, and medical research.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1,4-diazepane has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reactant in the synthesis of organic compounds. It has also been used in the synthesis of organic polymers, in the study of the structure of proteins, and in the study of enzyme-catalyzed reactions.

Mechanism of Action

1-(3,4-Dichlorophenyl)-1,4-diazepane is a synthetic compound that has been used in a variety of scientific research applications. Its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound is able to form covalent bonds with molecules containing nitrogen, oxygen, and sulfur atoms. This allows the compound to act as a ligand in the formation of metal complexes, as a catalyst in organic reactions, and as a reactant in the synthesis of organic compounds.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-1,4-diazepane has been used in a variety of scientific research applications, but its biochemical and physiological effects are not yet fully understood. It is known that the compound can interact with a variety of proteins and enzymes, but its effects on these molecules are not yet known. Its effects on other biochemical and physiological processes are also not yet known.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-1,4-diazepane has a number of advantages when used in laboratory experiments. It is a relatively stable compound, with a melting point of 215 °C, and it is soluble in a variety of organic solvents. It is also relatively easy to synthesize, and it can be used as a ligand in the synthesis of metal complexes and as a reactant in the synthesis of organic compounds. However, it is important to note that the compound can be toxic if inhaled or ingested, and it should be handled with care in the laboratory.

Future Directions

1-(3,4-Dichlorophenyl)-1,4-diazepane has a variety of potential applications in scientific research. Future research should focus on understanding the compound’s biochemical and physiological effects, as well as its potential toxicity. Additionally, further research should be conducted to explore the compound’s potential applications in drug development, medical research, and other areas. Finally, research should be conducted to develop new methods for synthesizing the compound and to explore its potential uses in metal complex synthesis and organic synthesis.

Synthesis Methods

1-(3,4-Dichlorophenyl)-1,4-diazepane can be synthesized through a Friedel-Crafts alkylation reaction. This reaction involves the alkylation of 1-(3,4-dichlorophenyl)-1,4-diazepanebenzene with 2,5-diphenyl-1,4-diazine in the presence of an acid catalyst, such as aluminum chloride. The reaction proceeds at room temperature in aprotic solvents, such as THF, and yields 1-(3,4-dichlorophenyl)-1,4-diazepane as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dichlorophenyl)-1,4-diazepane involves the reaction of 3,4-dichloroaniline with ethyl glyoxalate to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": ["3,4-dichloroaniline", "ethyl glyoxalate", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 3,4-dichloroaniline (1.0 equiv) in methanol and add ethyl glyoxalate (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Add hydrochloric acid (1.0 M, 2.0 equiv) to the reaction mixture and heat at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium borohydride (1.2 equiv) slowly with stirring.", "Step 4: Add sodium hydroxide (1.0 M) to the reaction mixture until the pH reaches 9-10.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

1249074-58-5

Product Name

1-(3,4-dichlorophenyl)-1,4-diazepane

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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